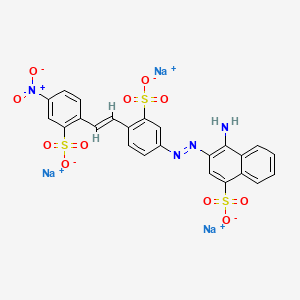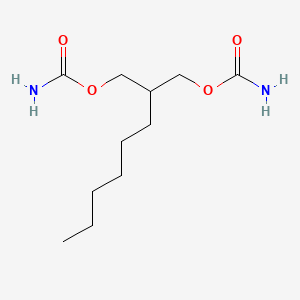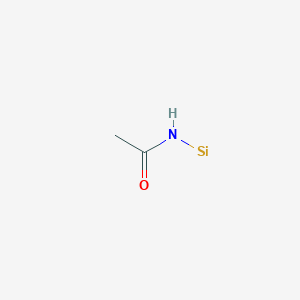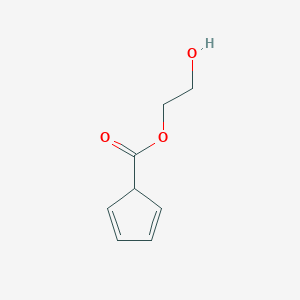
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound characterized by a cyclopentadiene ring substituted with a hydroxyethyl group and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the carboxylic acid, followed by ring opening to form the hydroxyethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as sodium hydroxide can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopenta-2,4-diene-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
2-Hydroxyethyl benzene-1-carboxylate: Contains a benzene ring instead of a cyclopentadiene ring, leading to different chemical properties and reactivity.
2-Hydroxyethyl cyclohexane-1-carboxylate: Contains a saturated cyclohexane ring, resulting in different stability and reactivity.
Uniqueness
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring with a hydroxyethyl and carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
770702-65-3 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2 |
InChIキー |
ITFKUZMUWBDVSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C=C1)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


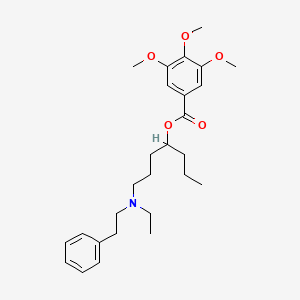
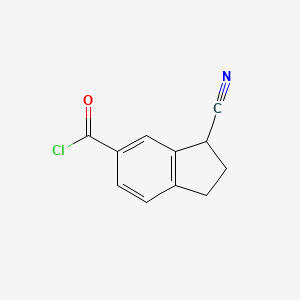
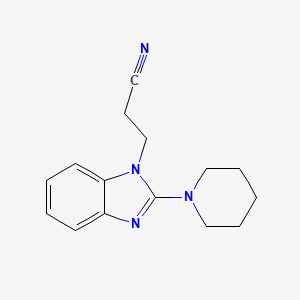
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

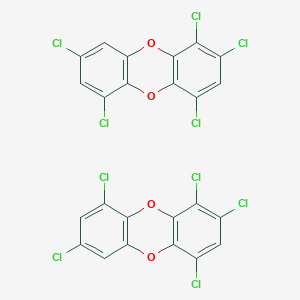
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
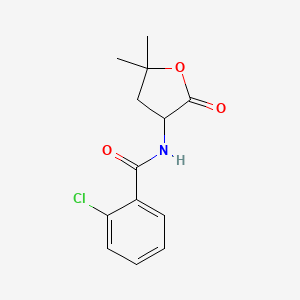
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
